
N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis details for “N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide” were not found, a related compound, “N- (3- ( (1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3- (trifluoromethyl)benzamide (CHMFL-KIT-110)” has been synthesized and studied .Applications De Recherche Scientifique
Isoquinolines as P2X7 Receptor Antagonists
Isoquinolines, structurally related to sulfonamides, have been studied for their potential as antagonists of the P2X7 nucleotide receptor, which is an ATP-gated cation channel involved in inflammatory processes and immune responses. KN-62 and KN-04, specific isoquinolinesulfonamides, potently inhibited the human P2X7 receptor, indicating potential therapeutic applications in conditions related to P2X7 receptor activity (Humphreys et al., 1998).
Antimicrobial Activity of Celecoxib Derivatives
Celecoxib derivatives containing the sulfonamide moiety have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds demonstrate the versatility of sulfonamide derivatives in pharmaceutical research, with one compound showing potential as a therapeutic agent due to its significant anti-inflammatory and analgesic activities (Küçükgüzel et al., 2013).
Anti-Tuberculosis Activity of Triazole Derivatives
Triazole derivatives, through click chemistry, have shown significant antimicrobial activity against Mycobacterium tuberculosis, with isoniazid derivatives exhibiting low cytotoxicity and significant potential for treating mycobacterial infections. This highlights the role of sulfonamide and related compounds in developing new treatments for tuberculosis (Boechat et al., 2011).
Inhibition of Cyclic Nucleotide Dependent Protein Kinase
Isoquinolinesulfonamides have also been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These findings suggest potential applications in the study of signal transduction pathways and the development of kinase inhibitors for therapeutic use (Hidaka et al., 1984).
Endothelin Antagonists for Cardiovascular Research
Biphenylsulfonamide derivatives have been explored as endothelin-A (ETA) selective antagonists, with modifications leading to improved binding and functional activity against the ETA receptor. These compounds, such as BMS-187308, exhibit potential for studying cardiovascular diseases and developing treatments (Murugesan et al., 1998).
Propriétés
IUPAC Name |
2-phenyl-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-20(19-6-11-21-12-7-19)23-13-8-18(9-14-23)16-22-27(25,26)15-10-17-4-2-1-3-5-17/h1-7,11-12,18,22H,8-10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXYAFMPSSPSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-bromophenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2667905.png)
![N-[1-(4H-1,2,4-triazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2667908.png)
![2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2667909.png)
![1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL](/img/structure/B2667910.png)
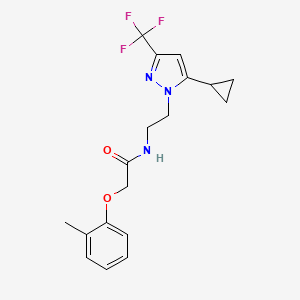
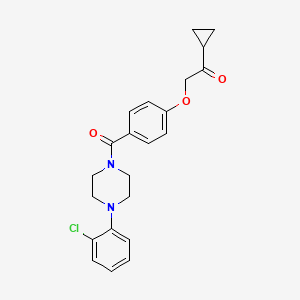

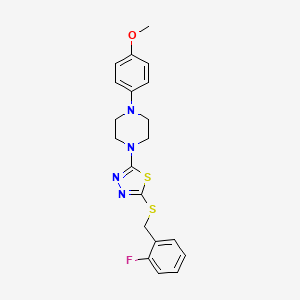

![N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2667919.png)
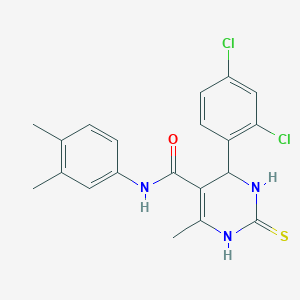
![2-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2667921.png)
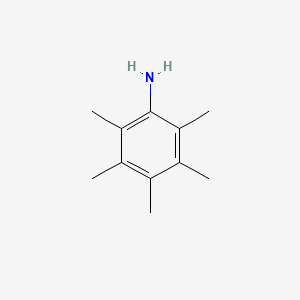
![3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2667925.png)